

Synthesis of 3-Methyl-6-nitro-1H-indazole from 3-methylindazole

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Compound of Interest

Compound Name: 3-Methyl-6-nitro-1H-indazole

Cat. No.: B032163

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Application Note: Synthesis of 3-Methyl-6-nitro-1H-indazole

Introduction

3-Methyl-6-nitro-1H-indazole (CAS No: 6494-19-5) is a pivotal organic intermediate in the fields of pharmaceutical and medicinal chemistry.[1][2] Its molecular structure, featuring an indazole ring with methyl and nitro group substituents, makes it a versatile building block for more complex molecules.[1] Notably, it is a critical precursor in the synthesis of Pazopanib, an oral angiogenesis inhibitor used in anti-cancer therapies that targets vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR).[3][4] It also serves as an intermediate in the development of agrochemicals and novel materials.[5]

This document provides a detailed protocol for the synthesis of **3-Methyl-6-nitro-1H-indazole** via the direct nitration of 3-methylindazole. This method is widely used for its straightforward approach, utilizing a mixed acid system of concentrated nitric acid and sulfuric acid.[2][6]

Safety and Handling

This procedure involves the use of highly corrosive and hazardous materials. Strict adherence to safety protocols is mandatory.

- Hazardous Chemicals:

- **3-Methyl-6-nitro-1H-indazole**: Harmful if swallowed, in contact with skin, or if inhaled.[4][7][8] Causes serious skin and eye irritation.[7][9]
- Concentrated Sulfuric Acid (H_2SO_4): Extremely corrosive. Causes severe skin burns and eye damage.
- Concentrated Nitric Acid (HNO_3): Extremely corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage. Contact with other materials may cause fire.
- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7] All operations must be conducted inside a certified chemical fume hood.[7]
- Procedure Precautions: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of by-products.[2][6] The addition of the nitrating mixture must be performed slowly and carefully.

Experimental Protocol: Direct Nitration of 3-Methylindazole

This protocol details the synthesis of **3-methyl-6-nitro-1H-indazole** through electrophilic aromatic substitution. The strong electron-donating character of the indazole ring system directs the nitration, with the 6-position being a common site for substitution.

Materials and Reagents:

- 3-Methylindazole
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Crushed Ice
- Deionized Water
- Sodium Bicarbonate (NaHCO_3) solution (for neutralization)

- Organic solvent for extraction (e.g., Ethyl Acetate)
- Recrystallization solvent (e.g., Ethanol/Water mixture)

Equipment:

- Three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer
- Ice-water bath
- Büchner funnel and filter flask for vacuum filtration
- Beakers and Erlenmeyer flasks

Procedure:

- **Reaction Setup:** In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 3-methylindazole in concentrated sulfuric acid. The dissolution should be performed in an ice-water bath to manage the initial heat generated.
- **Preparation of Nitrating Mixture:** In a separate flask cooled in an ice-water bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should be prepared cautiously and allowed to cool before use.
- **Nitration Reaction:** Cool the solution of 3-methylindazole in sulfuric acid to between 0–5°C using the ice-water bath.^[2]
- **Slow Addition:** Add the cold nitrating mixture dropwise to the stirred 3-methylindazole solution via a dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature below 10°C.^[6]

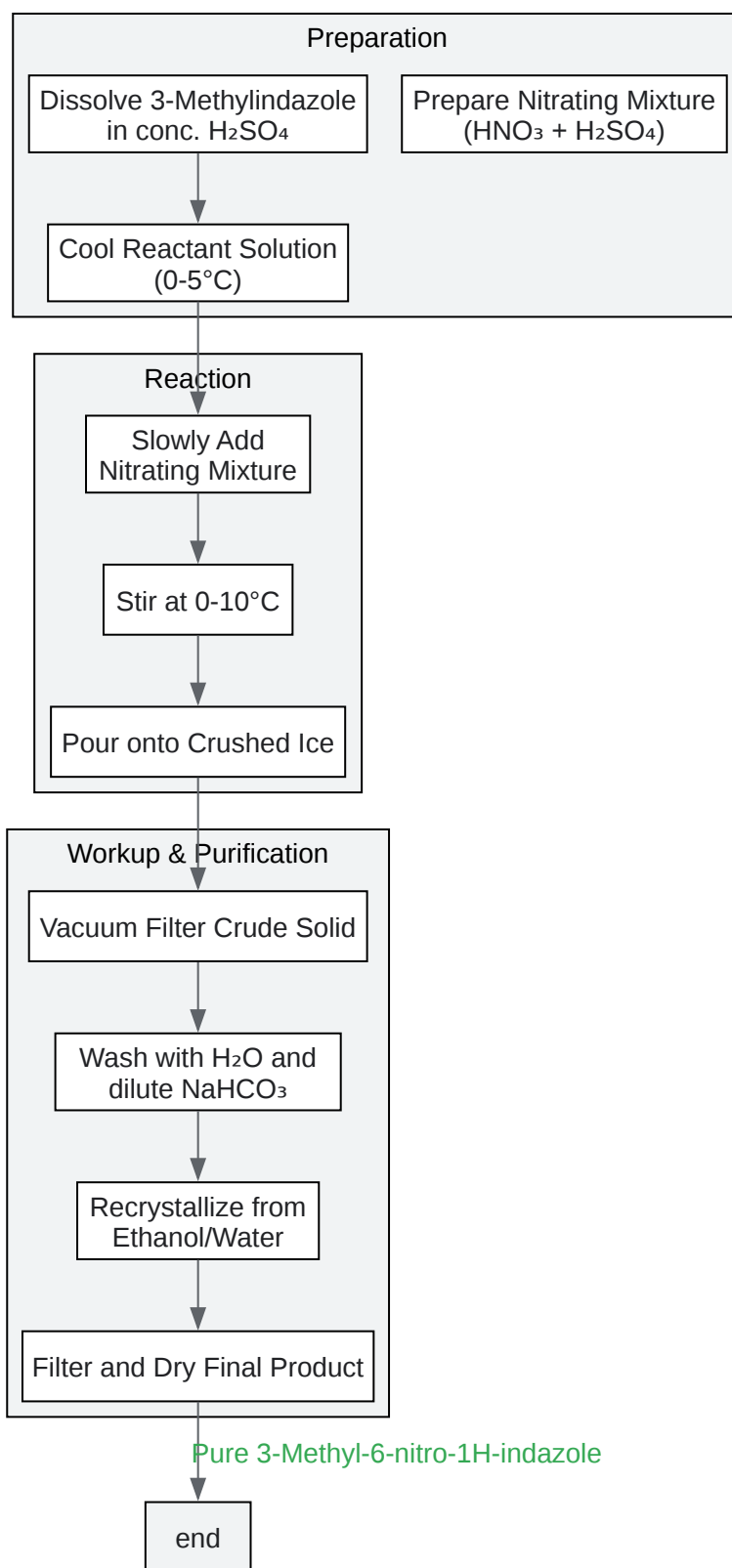
- **Reaction Completion:** After the addition is complete, allow the mixture to stir for an additional 15-30 minutes while maintaining the low temperature.
- **Quenching:** Carefully and slowly pour the reaction mixture onto a beaker filled with a substantial amount of crushed ice. A solid precipitate of crude **3-methyl-6-nitro-1H-indazole** will form.
- **Isolation:** Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold deionized water to remove residual acids.
- **Neutralization:** The crude product can be further washed with a dilute sodium bicarbonate solution to ensure all acid is neutralized, followed by another wash with cold water.
- **Purification:** The crude product is purified by recrystallization. A common solvent system is an ethanol/water mixture.^[10] Dissolve the crude solid in a minimum amount of hot ethanol and add hot water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
- **Drying:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the final product.

Data Summary

The following table summarizes key quantitative data for the materials involved in the synthesis.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Key Reaction Parameters
3-Methylindazole (Starting Material)	C ₈ H ₈ N ₂	132.16	111-114	-
3-Methyl-6-nitro-1H-indazole (Product)	C ₈ H ₇ N ₃ O ₂	177.16[1][2]	187-188[1][2]	Reaction Temp: 0-10°C[6]
Nitric Acid (Reagent)	HNO ₃	63.01	-42	Used in nitrating mixture
Sulfuric Acid (Reagent/Solvent)	H ₂ SO ₄	98.08	10	Used in nitrating mixture

Visualizations



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Caption: Experimental workflow for the synthesis of **3-Methyl-6-nitro-1H-indazole**.

Caption: Reaction scheme for the direct nitration of 3-methylindazole.

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